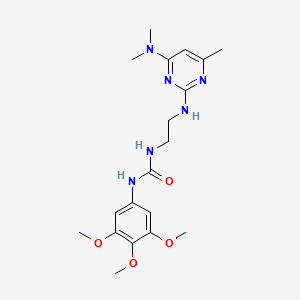
1-(2-((4-(二甲氨基)-6-甲基嘧啶-2-基)氨基)乙基)-3-(3,4,5-三甲氧基苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea" represents a fascinating chemical structure with potential implications in various scientific fields. With a complex molecular arrangement, it bridges organic chemistry and practical applications in medicine and industry.
科学研究应用
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, helping to form complex molecular structures.
Biology: It can act as a molecular probe in biological assays to study enzyme activities or protein interactions.
Medicine: Investigated for its potential as a pharmacological agent, possibly in the treatment of specific diseases due to its unique structural properties.
Industry: Utilized in the development of novel materials or as an additive in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can be synthesized through a multi-step organic process. The initial step involves the formation of the intermediate 4-(Dimethylamino)-6-methylpyrimidin-2-amine via nucleophilic substitution. This intermediate is then reacted with 2-bromoethylamine to yield the secondary amine. The final step includes the reaction of this secondary amine with 3-(3,4,5-trimethoxyphenyl)isocyanate under controlled conditions to produce the target compound.
Industrial Production Methods
For industrial-scale production, processes must be optimized for yield, purity, and cost-effectiveness. The reaction conditions typically involve controlled temperatures, pressures, and catalysts to ensure efficient synthesis. Continuous flow chemistry might be employed to facilitate large-scale production, minimizing batch-to-batch variations and ensuring consistent quality.
化学反应分析
Types of Reactions
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, typically resulting in the formation of carboxylic acids or related functional groups.
Reduction: Reducing agents such as lithium aluminum hydride can transform this compound into corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium azide, alkoxides, or amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Primary or secondary amines, alcohols.
Substitution: Corresponding substituted derivatives based on the nucleophile used.
作用机制
The mechanism by which this compound exerts its effects involves:
Molecular Targets: It may bind to specific proteins or enzymes, altering their activity. The trimethoxyphenyl group is often associated with interactions with biological macromolecules.
Pathways Involved: It might participate in cellular signaling pathways, impacting cell division, apoptosis, or other critical cellular functions.
相似化合物的比较
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can be compared with other structurally related compounds:
1-(2-(4-(Dimethylamino)-6-methylpyrimidin-2-ylamino)ethyl)-3-phenylurea: This compound shares a similar backbone but lacks the trimethoxyphenyl group, which may significantly impact its biological activity.
1-(2-(4-(Dimethylamino)-6-methylpyrimidin-2-ylamino)ethyl)-3-(4-methoxyphenyl)urea: The substitution of a methoxy group instead of the trimethoxy arrangement can lead to different pharmacokinetic and dynamic properties.
属性
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O4/c1-12-9-16(25(2)3)24-18(22-12)20-7-8-21-19(26)23-13-10-14(27-4)17(29-6)15(11-13)28-5/h9-11H,7-8H2,1-6H3,(H,20,22,24)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZZAFFIRPPDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-benzyl-4-hydroxy-N-(4-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2443346.png)
![N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE](/img/structure/B2443350.png)
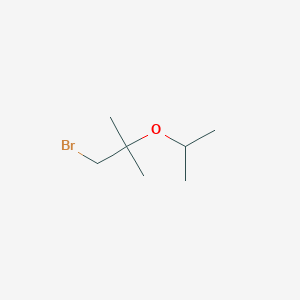
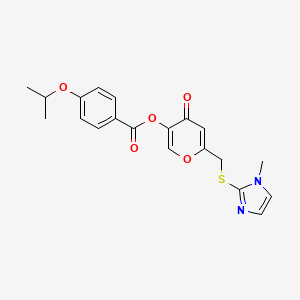
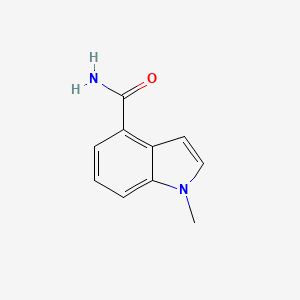
![N-(1,2-oxazol-3-yl)-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2443356.png)
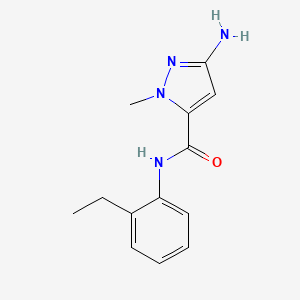
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2443360.png)
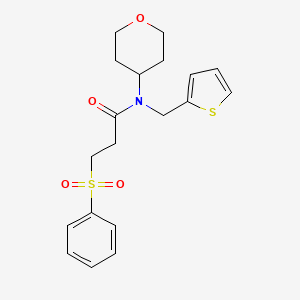
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2443362.png)
![2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2443363.png)
![(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2443364.png)
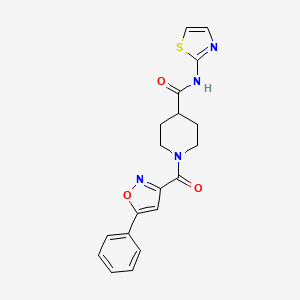
![2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2443366.png)
